Cas no 2411968-23-3 (4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane)
Il composto 4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane è un derivato del dioxaborolano con una struttura biciclica unica, caratterizzato dalla presenza di un gruppo fenilmetilico in posizione 3 del sistema bicyclo[1.1.1]pentano. La sua architettura molecolare lo rende particolarmente utile in sintesi organiche avanzate, soprattutto come intermedio in reazioni di accoppiamento incrociato catalizzate da palladio (ad esempio, Suzuki-Miyaura). L'elevata stabilità del gruppo dioxaborolano e la rigidità del sistema biciclico contribuiscono a migliorare la selettività e la resa nelle reazioni. Inoltre, la presenza del gruppo metilico sul fenile può influenzarne la reattività e la solubilità, rendendolo adatto per applicazioni in condizioni specifiche.
2411968-23-3 structure
Product Name:4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane
Numero CAS:2411968-23-3
MF:C18H25BO2
MW:284.200905561447
CID:6241027
PubChem ID:137945483
Update Time:2025-07-25
4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-6760754
- 2411968-23-3
- 4,4,5,5-tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane
-
- Inchi: 1S/C18H25BO2/c1-13-8-6-7-9-14(13)17-10-18(11-17,12-17)19-20-15(2,3)16(4,5)21-19/h6-9H,10-12H2,1-5H3
- Chiave InChI: XHKZZNMBQFPARG-UHFFFAOYSA-N
- Sorrisi: O1B(C23CC(C4C=CC=CC=4C)(C2)C3)OC(C)(C)C1(C)C
Proprietà calcolate
- Massa esatta: 284.1947602g/mol
- Massa monoisotopica: 284.1947602g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 420
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 18.5Ų
4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6760754-0.05g |
4,4,5,5-tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane |
2411968-23-3 | 95.0% | 0.05g |
$2009.0 | 2025-03-13 | |
| Enamine | EN300-6760754-0.1g |
4,4,5,5-tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane |
2411968-23-3 | 95.0% | 0.1g |
$2104.0 | 2025-03-13 | |
| Enamine | EN300-6760754-0.25g |
4,4,5,5-tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane |
2411968-23-3 | 95.0% | 0.25g |
$2200.0 | 2025-03-13 | |
| Enamine | EN300-6760754-0.5g |
4,4,5,5-tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane |
2411968-23-3 | 95.0% | 0.5g |
$2296.0 | 2025-03-13 | |
| Enamine | EN300-6760754-1.0g |
4,4,5,5-tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane |
2411968-23-3 | 95.0% | 1.0g |
$2391.0 | 2025-03-13 | |
| Enamine | EN300-6760754-2.5g |
4,4,5,5-tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane |
2411968-23-3 | 95.0% | 2.5g |
$4687.0 | 2025-03-13 | |
| Enamine | EN300-6760754-5.0g |
4,4,5,5-tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane |
2411968-23-3 | 95.0% | 5.0g |
$6937.0 | 2025-03-13 | |
| Enamine | EN300-6760754-10.0g |
4,4,5,5-tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane |
2411968-23-3 | 95.0% | 10.0g |
$10285.0 | 2025-03-13 |
4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane Letteratura correlata
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
2411968-23-3 (4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti